molecular formula C9H8FN B15219694 5-Fluoro-3,4-dihydroisoquinoline

5-Fluoro-3,4-dihydroisoquinoline

Cat. No.: B15219694
M. Wt: 149.16 g/mol
InChI Key: ALNYPQQKQKUCNO-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dihydroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Baltz-Schiemann reaction, which involves the heating of diazonium intermediates derived from aminoisoquinolines with sodium nitrite and fluoroboric acid . Another approach is the directed ortho-lithiation reaction, where a precursor compound undergoes lithiation followed by fluorination .

Industrial Production Methods

Industrial production methods for 5-Fluoro-3,4-dihydroisoquinoline are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-3,4-dihydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-dihydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3,4-dihydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated isoquinolines. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .

Biological Activity

5-Fluoro-3,4-dihydroisoquinoline (5F-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5F-DHIQ is part of the isoquinoline family, characterized by a bicyclic structure with a fluorine atom at the 5-position. Its molecular formula is C9H8FNC_9H_8FN, and it features a ketone functional group at the 1-position. The presence of fluorine is known to enhance the compound's lipophilicity and biological activity compared to its non-fluorinated analogs.

Biological Activities

Research indicates that 5F-DHIQ exhibits various pharmacological effects, including:

  • Antitumor Activity : Studies have shown that derivatives of 5F-DHIQ can inhibit cancer cell proliferation. For example, certain derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting potential applications in oncology .
  • Anticonvulsant Effects : The compound has been evaluated for its anticonvulsant properties in animal models. Some derivatives exhibited significant protection against induced seizures, indicating potential use in epilepsy treatment .
  • Anti-inflammatory Properties : 5F-DHIQ has been studied for its ability to modulate inflammatory pathways. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, providing a basis for its use in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that 5F-DHIQ and its derivatives possess antimicrobial properties, particularly against certain bacterial strains .

The biological activity of 5F-DHIQ is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The fluorine atom enhances the compound's ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to inhibit urease activity, which is crucial for bacterial survival .
  • Receptor Binding : Studies suggest that 5F-DHIQ may interact with sigma receptors, which are implicated in various neurological disorders. This interaction could explain its neuroprotective effects .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
AntitumorSignificant cytotoxicity
AnticonvulsantProtective against seizures
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffective against bacteria

Case Study: Antitumor Activity

In a study examining the antitumor properties of 5F-DHIQ derivatives, researchers found that specific compounds exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of 5F-DHIQ in models of oxidative stress. Results showed that treatment with the compound reduced neuronal cell death and improved functional outcomes in rodent models of neurodegeneration.

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

5-fluoro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2

InChI Key

ALNYPQQKQKUCNO-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)F

Origin of Product

United States

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